2,5-Dichlorophenol-3,4,6-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

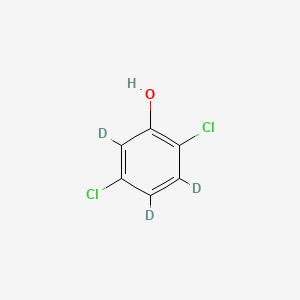

2,5-Dichlorophenol-3,4,6-d3 is a deuterated derivative of 2,5-dichlorophenol, where three hydrogen atoms on the benzene ring are replaced by deuterium atoms. This compound is often used as an internal standard in analytical chemistry due to its stability and distinct isotopic signature .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichlorophenol-3,4,6-d3 typically involves the deuteration of 2,5-dichlorophenol. One common method is the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under elevated temperatures and pressures to facilitate the exchange .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium oxide and optimized reaction conditions to ensure maximum yield and isotopic purity. The product is then purified through distillation or recrystallization .

化学反应分析

Types of Reactions

2,5-Dichlorophenol-3,4,6-d3 undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.

Oxidation Reactions: The phenolic group can be oxidized to form quinones.

Reduction Reactions: The compound can be reduced to form chlorinated cyclohexanols.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) under reflux conditions.

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Formation of 2,5-dichloroaniline or 2,5-dichlorophenoxide.

Oxidation: Formation of 2,5-dichloroquinone.

Reduction: Formation of 2,5-dichlorocyclohexanol.

科学研究应用

2,5-Dichlorophenol-3,4,6-d3 is widely used in scientific research, including:

Analytical Chemistry: As an internal standard for mass spectrometry and nuclear magnetic resonance spectroscopy.

Environmental Studies: To trace the degradation pathways of chlorinated phenols in environmental samples.

Pharmaceutical Research: To study the metabolism and pharmacokinetics of chlorinated phenols in biological systems.

Industrial Applications: As a precursor in the synthesis of more complex chemical compounds.

作用机制

The mechanism of action of 2,5-Dichlorophenol-3,4,6-d3 involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes involved in oxidative phosphorylation, leading to disruption of cellular energy production. The compound can also interact with cellular membranes, causing changes in membrane permeability and function .

相似化合物的比较

Similar Compounds

- 2,4-Dichlorophenol-3,5,6-d3

- 2,6-Dichlorophenol

- 3,4-Dichlorophenol

- 3,5-Dichlorophenol

Uniqueness

2,5-Dichlorophenol-3,4,6-d3 is unique due to its specific isotopic labeling, which makes it particularly useful as an internal standard in analytical techniques. Its deuterated form provides distinct advantages in tracing and quantification studies compared to non-deuterated analogs .

生物活性

2,5-Dichlorophenol-3,4,6-d3 (CAS No. 1219803-68-5) is a deuterated form of 2,5-dichlorophenol, a compound widely studied for its biological activity and environmental impact. This article explores its biological properties, mechanisms of action, and relevant case studies.

This compound has the following chemical structure and properties:

- Molecular Formula : C₆H₄Cl₂O

- Molecular Weight : 179.01 g/mol

- Structure : The compound features two chlorine atoms substituted at the 2 and 5 positions of the phenolic ring.

Antimicrobial Properties

Research indicates that chlorinated phenols exhibit significant antimicrobial activity. A study highlighted that 2,5-dichlorophenol derivatives can inhibit the growth of various bacterial strains. The mechanism involves disruption of the bacterial cell membrane and interference with metabolic processes.

- Table 1: Antimicrobial Activity of 2,5-Dichlorophenol Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Toxicological Studies

Toxicological assessments have shown that exposure to chlorinated phenols can lead to various health effects. In animal studies, 2,5-dichlorophenol has been associated with hepatotoxicity and nephrotoxicity.

- Case Study Example : A study on Sprague-Dawley rats exposed to 2,5-dichlorophenol for 28 days reported significant liver enzyme elevation and histopathological changes in liver tissues .

Endocrine Disruption

Chlorinated phenols have been implicated as endocrine disruptors. Research indicates that they can interfere with hormone signaling pathways, potentially leading to reproductive and developmental issues.

- Mechanism of Action : The compound may bind to estrogen receptors, mimicking or blocking hormonal activity. This action can disrupt normal endocrine function .

Environmental Impact

The environmental persistence of chlorinated phenols raises concerns about their accumulation in ecosystems. Biodegradation studies show that certain microbial consortia can dechlorinate compounds like pentachlorophenol (PCP) into less harmful products, suggesting potential bioremediation strategies.

- Table 2: Dechlorination Pathways

| Compound | Dechlorination Product | Microbial Consortium |

|---|---|---|

| Pentachlorophenol (PCP) | 4-Chlorophenol (4-CP) | Desulfitobacterium spp. |

| 2,4,6-Trichlorophenol | 4-Chlorophenol (4-CP) | Sedimentibacter spp. |

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and enzymes. Its lipophilic nature allows it to penetrate cellular barriers easily.

- Membrane Disruption : Alters membrane permeability leading to cell lysis.

- Enzyme Inhibition : Inhibits key metabolic enzymes involved in energy production.

- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cells.

属性

IUPAC Name |

2,5-dichloro-3,4,6-trideuteriophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H/i1D,2D,3D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANCECPPZPIPNO-CBYSEHNBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1Cl)[2H])O)Cl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。